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molecular formula C9H12N2O3S B112677 Tert-butyl 4-formylthiazol-2-ylcarbamate CAS No. 494769-34-5

Tert-butyl 4-formylthiazol-2-ylcarbamate

Cat. No. B112677
M. Wt: 228.27 g/mol
InChI Key: WJJQIZYBOFGKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07511055B2

Procedure details

(4-Hydroxymethyl-thiazol-2-yl)-carbamic acid tert-butyl ester (1.62 g, 6.95 mmol) was dissolved in 30 ml dichloromethane. Mangan(IV)oxid (3.65 g, 41.7 mmol) was added and the reaction mixture stirred at reflux for 2 hrs. The suspension was filtered through a dicalite speed plus pad and washed with dichloromethane. The solvents were evaporated and the desired compound was obtained as a light yellow solid (1.25 g, 78%), MS: m/e=229.2 (M+H+).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mangan(IV)oxid
Quantity
3.65 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[S:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)([CH3:4])([CH3:3])[CH3:2]>ClCCl>[C:1]([O:5][C:6](=[O:15])[NH:7][C:8]1[S:9][CH:10]=[C:11]([CH:13]=[O:14])[N:12]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)CO)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Mangan(IV)oxid
Quantity
3.65 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a dicalite speed plus pad
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)C=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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